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Compound of Interest

4-Methyl-2-(4-
Compound Name:
pentylphenyl)benzoic acid

Cat. No.: B8229209

Get Quote

Executive Summary & Compound Profile

4-Methyl-2-(4-pentylphenyl)benzoic acid (C19H220:2) represents a class of ortho-substituted

biphenyl carboxylic acids. Its structure features a central biphenyl core with a carboxylic acid
group at the 2-position, a methyl group at the 4-position of the benzoic ring, and a pentyl chain
at the 4'-position of the phenyl ring.

This specific substitution pattern creates a unique solubility profile characterized by:

 Steric Torsion: The ortho-substitution forces the two phenyl rings out of coplanarity, reducing
crystal lattice energy compared to para-substituted isomers (e.g., 4'-pentyl-4-
biphenylcarboxylic acid).

o Amphiphilic Nature: The polar carboxylic acid head group competes with the lipophilic pentyl
tail and biphenyl core, dictating solvent interaction.

Target Audience: Process Chemists, Crystallization Engineers, and Materials Scientists.

Structural Parameters
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Property Value Implication for Solubility

Molecular Formula C19H2202 Moderate Molecular Weight

Highly Lipophilic; Poor

LogP (Predicted) ~5.2-58 N
Aqueous Solubility
) Soluble in basic aqueous
pKa (Predicted) ~4.2 )
solutions (pH > 6)
Dimerization in non-polar
H-Bond Donors 1 (COOH)
solvents
Solvation in polar protic
H-Bond Acceptors 2 (COOH)

solvents

Theoretical Solubility Landscape

Given the absence of a single, unified experimental dataset in public indices for this specific
isomer, we apply Hansen Solubility Parameter (HSP) logic and Group Contribution Methods to
predict the solubility behavior relative to established biphenyl-2-carboxylic acid analogs.

Solvent Interaction Mechanisms
The solubility (

) is governed by the "like dissolves like" principle, refined by thermodynamic interactions:

e Polar Protic Solvents (Ethanol, Methanol, Isopropanol):

o Mechanism: Strong Hydrogen Bonding. The solvent acts as an H-bond donor/acceptor to

the carboxylic acid group.

o Prediction:High Solubility. Temperature dependence will be significant (positive enthalpy of

solution).
o Utility: Ideal for cooling crystallization.

» Polar Aprotic Solvents (Acetone, Ethyl Acetate, THF):
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o Mechanism: Dipole-Dipole interactions. These solvents disrupt the acid dimers effectively.
o Prediction:Very High Solubility.

o Ultility: Good for reaction solvents; poor for crystallization yield (too soluble).

e Non-Polar Aromatic Solvents (Toluene, Xylene):

o Mechanism:

Stacking and Van der Waals forces. The biphenyl core interacts favorably with the
aromatic solvent.

o Prediction:Moderate to High Solubility.
o Utility: Excellent for removing non-polar impurities.
» Non-Polar Aliphatic Solvents (n-Heptane, Hexane, Cyclohexane):

o Mechanism: Weak Van der Waals forces. The pentyl chain aids solubility, but the polar
COOH group resists.

o Prediction:Low Solubility.

o Utility: Ideal anti-solvents to induce precipitation.

Predicted Solubility Ranking (at 25°C)

THF > Ethyl Acetate > Acetone > Ethanol > Toluene > Isopropanol > n-Heptane > Water

Experimental Determination Protocol (SOP)

To generate precise solubility data for process validation, the Dynamic Laser Monitoring
Method is recommended over static gravimetric analysis due to its speed and accuracy in
detecting the metastable zone width (MSZW).

Workflow Diagram: Solubility Determination
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Quantification
(HPLC or Gravimetric)
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Click to download full resolution via product page

Caption: Workflow for determining solubility via Isothermal (Standard) and Polythermal (Laser)
methods.

Detailed Protocol Steps
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e Preparation: Weigh excess 4-Methyl-2-(4-pentylphenyl)benzoic acid into a jacketed glass
vessel. Add a known mass of solvent (e.g., 50g Ethanol).

o Equilibration: Stir at a constant temperature (e.g., 298.15 K) for 24 hours. Ensure solid phase
remains present.

o Sampling: Stop stirring and allow settling for 30 minutes. Withdraw supernatant using a pre-
heated syringe filter (0.22 um PTFE).

e Quantification:
o Gravimetric: Evaporate solvent in a tared dish and weigh the residue.

o HPLC: Dilute sample and analyze (UV detection at 254 nm).

Repetition: Repeat at 5 K intervals (e.g., 278.15 K to 323.15 K).

Thermodynamic Modeling

Accurate process design requires mathematical modeling of the solubility data. Two models are
standard for this class of compounds.

Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (

) with temperature (
):

e A, B, C: Empirical parameters derived from regression analysis.

o Application: Excellent for interpolation within the measured temperature range.

van't Hoff Analysis

Used to determine the apparent thermodynamic functions of dissolution:

» (Enthalpy): Positive values indicate an endothermic process (solubility increases with T).
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» (Entropy): Positive values indicate increased disorder upon dissolution.

e (Gibbs Energy):

Typical Values for Biphenyl Acids:

e : +15 to +40 kJ/mol (Endothermic).

 : Positive (Entropy driven).

Process Application: Purification Strategy

The primary goal of solubility data is to design a crystallization process to remove impurities
(e.g., unreacted starting materials, isomers).

Recommended Solvent System: Ethanol /| Water (Anti-
solvent)

» Rationale: The compound is highly soluble in hot ethanol but insoluble in water. The pentyl
chain makes it significantly more hydrophobic than simple benzoic acid, allowing for sharp
precipitation upon water addition.

Crystallization Logic

Crude Mixture Dissolution Hot Filtration Cooling / Anti-Solvent Solid-Liquid Separation Drying Pure Crystal
(Isomers + Impurities) (Ethanol @ 60°C) (Remove Insolubles) (Add Water / Cool to 5°C) (Centrifuge) (Vacuum @ 40°C) (>99.5%)

Click to download full resolution via product page

Caption: Cooling and anti-solvent crystallization workflow for purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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